2-Hydroxy-6-(trifluoromethyl)nicotinamide
Overview
Description
2-Hydroxy-6-(trifluoromethyl)nicotinamide belongs to the class of organic compounds known as nicotinamides, derivatives of nicotinic acid (niacin). These compounds play a crucial role in various chemical and biological contexts, including serving as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of compounds related to this compound often involves trifluoromethylation processes. For instance, the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a related compound, was achieved through the trifluoromethylation of an aryl iodide using a cost-effective system, highlighting the development of safe and economical synthesis methods for such compounds (Mulder et al., 2013).
Molecular Structure Analysis
Nicotinamide derivatives, including this compound, are analyzed for their molecular structures to understand their chemical behavior and interactions. The study of nicotinamide–2,2,2-trifluoroethanol complexes provided insights into hydrogen-bonded structures and intermolecular interactions present in these compounds (Bardin et al., 2009).
Chemical Reactions and Properties
Nicotinamide and its derivatives engage in various chemical reactions, demonstrating a range of chemical properties. Lewis acid-promoted nucleophilic displacement reactions have been used to prepare nicotinamide derivatives, indicating the versatility of these compounds in chemical synthesis (Abdel-Aziz, 2007).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility and thermal behavior, have been extensively studied. For example, nicotinamide has been shown to solubilize a wide variety of drugs, illustrating its importance in pharmaceutical formulations (Suzuki & Sunada, 1998).
Chemical Properties Analysis
The chemical properties of nicotinamide derivatives, including reactivity and stability, are crucial for their application in various fields. Studies on the synthesis, crystal structure, and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have shed light on the structure-activity relationships, providing a basis for the development of new compounds with desired chemical properties (Chen Yu et al., 2021).
Scientific Research Applications
- Acting as potent agonists at the GPBAR1 receptor, making them relevant in the treatment of obesity, type 2 diabetes, and metabolic syndrome (Martin et al., 2013).
- Promoting cell survival and differentiation in human pluripotent stem cells, aiding in the development of stem cell applications and disease treatments (Meng et al., 2018).
- Increasing the viscosity of aqueous hydroxypropylmethylcellulose solutions, affecting gel formation and properties (Hino & Ford, 2001).
- Inhibiting drug metabolism by liver microsomes, with varying mechanisms depending on species and substrate (Sasame & Gillette, 1970).
- Being investigated as a potential preventative for Type I diabetes mellitus in high-risk individuals (Knip et al., 2000).
- Utilization in assays for microsomal mixed-function oxidase activity to inhibit the metabolism of substrates of this system (Schenkman, Ball, & Estabrook, 1967).
- Inducing detrimental metabolic and epigenetic changes in developing rats, potentially causing oxidative tissue injury and insulin resistance (Li et al., 2013).
- Regulating sirtuins by switching between deacetylation and base exchange, suggesting a strategy for increasing sir2 enzyme activity in vivo (Sauve & Schramm, 2003).
- Hydrotropically solubilizing a wide variety of drugs through complexation, influenced significantly by ligand hydrophobicity (Suzuki & Sunada, 1998).
- Enhancing the transdermal delivery efficiency of acne and pellagra treatments in oil-based formulations (Kitaoka, Nguyen, & Goto, 2021).
- Serving as ligand materials for blue phosphorescent OLED dopants (Yuyan, 2014).
- Demonstrating sustained release profiles and antibacterial activity in polymeric nanoemulsified particles, potentially combating antibiotic-resistant infections (Zidan, Ahmed, & Aljaeid, 2016).
Safety and Hazards
The safety information for 2-Hydroxy-6-(trifluoromethyl)nicotinamide includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Relevant Papers I found some relevant papers in the search results , but I couldn’t retrieve specific information from them. For more detailed information, you may want to refer to these papers directly.
properties
IUPAC Name |
2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(5(11)13)6(14)12-4/h1-2H,(H2,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMWJLRKOIRLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379391 | |
Record name | 2-Hydroxy-6-(trifluoromethyl)nicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116548-03-9 | |
Record name | 1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116548-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-6-(trifluoromethyl)nicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-6-(trifluoromethyl)nicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.